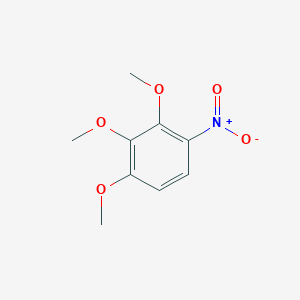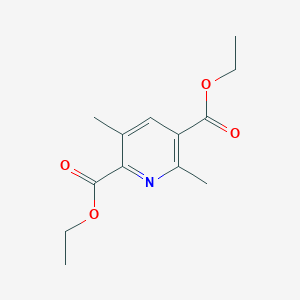![molecular formula C22H18Cl2N2O3 B289262 N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289262.png)
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide, also known as BMB-4, is a compound that has gained attention in the field of cancer research due to its potential anticancer properties.
Mécanisme D'action
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been found to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. Myristoylation is a process that adds a myristoyl group to the N-terminus of proteins, which is important for their proper localization and function. Inhibition of NMT by N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide leads to the mislocalization and dysfunction of myristoylated proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for an anticancer agent. N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has also been found to inhibit cell migration and invasion, which are important processes for cancer metastasis. In addition, N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have minimal toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its specificity for NMT inhibition. This allows for the study of the effects of NMT inhibition on cancer cells without affecting other cellular processes. However, a limitation of using N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
Future research on N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide could focus on improving its solubility and bioavailability, as well as investigating its potential for combination therapy with other anticancer agents. Additionally, further studies could be done to elucidate the downstream effects of NMT inhibition by N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide on cancer cells.
Méthodes De Synthèse
The synthesis of N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide involves the reaction of 3,5-dichloro-2-nitrobenzoic acid with 4-methoxybenzoyl chloride to form 3,5-dichloro-2-(4-methoxybenzoyl)nitrobenzene. This intermediate is then reduced to 3,5-dichloro-2-(4-methoxybenzoyl)aniline using iron powder and hydrochloric acid. Finally, the benzamide group is added using benzylamine and triethylamine to form N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide.
Applications De Recherche Scientifique
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide inhibits tumor growth in mice.
Propriétés
Formule moléculaire |
C22H18Cl2N2O3 |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-29-17-9-7-15(8-10-17)21(27)26-20-18(11-16(23)12-19(20)24)22(28)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
Clé InChI |
QXZBNVHGDDAANQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C(=O)NCC3=CC=CC=C3)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)






![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)



